N-Fmoc-Freidinger's lactam
Description
Historical Context and Evolution of Freidinger's Lactams as Peptidomimetics
Peptides in their natural state often exist as a flexible ensemble of different conformations in solution. nih.gov However, only one specific conformation is typically responsible for their biological activity. The field of peptidomimetics seeks to create molecules that mimic the structure and function of peptides but with improved properties, such as enhanced stability, potency, and receptor selectivity. acs.orgbeilstein-journals.orgslideshare.net A key strategy in this endeavor is to introduce conformational constraints to lock a peptide into its bioactive shape. nih.govresearchgate.net
The initial synthesis of these γ-lactams often involved using protected methionine dipeptides and an intramolecular alkylation to form the ring structure. researchgate.netnih.gov The primary application of Freidinger lactams was to mimic and stabilize β-turns, which are common secondary structures in proteins and peptides crucial for molecular recognition processes. researchgate.netacs.org For example, an analog of the luteinizing hormone-releasing hormone (LHRH) containing a γ-lactam showed significantly improved agonist activity compared to the natural hormone because the lactam stabilized a bioactive β-turn conformation. beilstein-journals.orgacs.org Over the years, the use of Freidinger lactams and their analogs has expanded significantly, finding application in the development of inhibitors for various enzymes, including renin and thrombin, and as key components in various therapeutic areas. nih.govresearchgate.net
Fundamental Role of N-Fmoc-Freidinger's Lactam as a Conformationally Constrained Building Block in Peptide Synthesis
The fundamental role of this compound is to serve as a pre-formed, conformationally rigid building block for incorporation into a growing peptide chain. chemimpex.com By using this compound, peptide chemists can introduce a well-defined structural constraint at a specific position in the peptide sequence. acs.orgnih.gov
The lactam portion of the molecule acts as a dipeptide isostere, meaning it mimics the shape of two amino acid residues. This constraint forces the peptide backbone into a specific turn geometry, most commonly a type II' β-turn. researchgate.netacs.orgresearchgate.net This pre-organization of the peptide into its active conformation can lead to several benefits:
Enhanced Binding Affinity: By reducing the conformational flexibility, the entropic penalty of binding to a receptor is lowered, often resulting in higher binding affinity. rsc.orgchapman.edu
Increased Selectivity: A more rigid structure can lead to more specific interactions with the target receptor, reducing off-target effects. researchgate.net
Improved Stability: The constrained structure can make the peptide more resistant to degradation by proteases. rsc.org
The "N-Fmoc" part of the name indicates that the amino group of the lactam is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com This makes the building block directly compatible with the most common strategy used in modern peptide synthesis: Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govchemimpex.comresearchgate.net The ability to introduce lactam bridges between amino acid residues at various spacings, such as (i, i+3) or (i, i+4), allows for the stabilization of different types of secondary structures, including both β-turns and α-helices. nih.govresearchgate.netmarioschubert.ch
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C25H28N2O5 | chemimpex.com |
| Molecular Weight | 436.52 g/mol | chemimpex.com |
| Appearance | Amorphous white powder | chemimpex.com |
| Purity | ≥ 97% (HPLC) | chemimpex.com |
| Primary Application | Conformationally constrained building block in SPPS | chemimpex.com |
Overview of Fmoc-Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS) and its Orthogonality
Solid-Phase Peptide Synthesis (SPPS) is a technique that allows for the stepwise assembly of a peptide chain while it is attached to a solid polymer support (resin). peptide.com A key requirement for this process is the use of protecting groups to prevent unwanted side reactions. peptide.comslideshare.net The N-α-amino group of the incoming amino acid must be temporarily blocked while its carboxyl group forms a peptide bond with the free amino group of the growing chain on the resin. After coupling, this protecting group must be removed to allow the next amino acid to be added. peptide.com
The Fmoc/tBu strategy is the most widely used protection scheme in SPPS today. iris-biotech.deacs.org It is known as an "orthogonal" protection system. peptide.comiris-biotech.de This means that different classes of protecting groups are used for the temporary N-α-protection and the permanent side-chain protection, and these groups can be removed under completely different chemical conditions without affecting each other. peptide.comnih.gov
N-α-Fmoc group: The Fmoc group is base-labile. It is stable to acidic conditions but is rapidly removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. chapman.edupeptide.comiris-biotech.de
Side-Chain Protecting Groups (e.g., tBu, Trt, Pbf): The functional groups on the side chains of many amino acids (e.g., the carboxyl group of Aspartic acid or the amino group of Lysine) are protected by acid-labile groups, such as tert-butyl (tBu) or trityl (Trt). peptide.comiris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de
This orthogonality is a major advantage over the older Boc/Bzl strategy, where both the N-α-protection (Boc) and side-chain protection (e.g., Bzl) were removed by acid, albeit of different strengths. iris-biotech.denih.gov The iterative use of acid in the Boc strategy could lead to premature cleavage of side-chain protecting groups or even the peptide from the resin. nih.gov The mild conditions of the Fmoc strategy are compatible with a much wider range of sensitive and modified amino acids, making it the method of choice for synthesizing complex peptides, cyclized peptides (like those using Freidinger's lactam), and peptides with post-translational modifications. peptide.comiris-biotech.denih.gov
Table 2: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Reference |
|---|---|---|---|
| N-α-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | iris-biotech.de |
| N-α-Deprotection Condition | Base (e.g., Piperidine) | Acid (e.g., TFA) | iris-biotech.de |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) | iris-biotech.de |
| Final Cleavage from Resin | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) | iris-biotech.de |
| Key Advantage | Orthogonal; mild deprotection conditions | Historically established | peptide.comiris-biotech.denih.gov |
Structure
3D Structure
Properties
CAS No. |
957507-85-6 |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29) |
InChI Key |
PEMHOAIHPQJNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for N Fmoc Freidinger S Lactam and Its Analogs
Classical Approaches to Freidinger's Lactam Core Structure Synthesis
The foundational strategies for constructing the Freidinger's lactam core revolve around intramolecular cyclization reactions. These methods are designed to create the characteristic cyclic amide structure from linear peptide precursors.
Intramolecular N-Alkylation Strategies (e.g., using protected methionine dipeptides)
One of the original and most notable methods for the synthesis of the Freidinger's lactam core involves an intramolecular N-alkylation strategy. researchgate.net This approach typically utilizes a dipeptide precursor containing a residue with a side chain that can be converted into a good leaving group, which is subsequently displaced by the N-terminal nitrogen.
A key example of this strategy is the use of protected methionine dipeptides. researchgate.net In this method, the thioether side chain of the methionine residue is activated, typically by methylation with an electrophile like methyl iodide, to form a dimethylsulfonium salt. This sulfonium (B1226848) salt is an excellent leaving group. The deprotonated N-terminal amine of the dipeptide then acts as an internal nucleophile, attacking the carbon bearing the sulfonium group and displacing dimethyl sulfide to form the desired lactam ring. This intramolecular cyclization is a powerful method for forming the constrained dipeptide mimic.
Table 1: Key Steps in Intramolecular N-Alkylation using Methionine Dipeptides
| Step | Description | Reagents |
| 1. Precursor Synthesis | Synthesis of a linear dipeptide containing a methionine residue. | Standard peptide coupling reagents |
| 2. Activation | Alkylation of the methionine thioether to form a sulfonium salt. | Methyl iodide (CH₃I) |
| 3. Cyclization | Intramolecular N-alkylation via nucleophilic attack of the N-terminal amine. | Base (e.g., a non-nucleophilic base) |
| 4. Product Formation | Formation of the Freidinger's lactam core structure. | - |
Intramolecular N-Acylation Approaches
Intramolecular N-acylation represents another classical pathway to the Freidinger's lactam core. springernature.com This method involves the formation of the amide bond of the lactam ring through the cyclization of a linear precursor that has a terminal carboxylic acid or an activated carboxyl group and a terminal amine.
In this approach, a dipeptide analog is constructed where the C-terminal carboxylic acid is activated. This activation can be achieved using standard peptide coupling reagents. The N-terminal amine, upon deprotection, then attacks the activated carboxyl group, leading to the formation of the cyclic amide, or lactam. The efficiency of this cyclization can be dependent on the length of the chain connecting the amine and the carboxylic acid, as well as the reaction conditions, which are often optimized to favor intramolecular over intermolecular reactions.
One-Carbon Unit Insertion Methods (e.g., condensation with formaldehyde)
The insertion of a single carbon unit is a distinct strategy for the construction of the Freidinger's lactam and its analogs. springernature.com This approach often utilizes formaldehyde (B43269) or a formaldehyde equivalent to introduce the necessary methylene bridge to complete the cyclic structure.
In this method, a dipeptide precursor can be reacted with formaldehyde. The formaldehyde condenses with the N-terminal amine and another nucleophilic position within the molecule, effectively stitching the linear precursor into a cyclic lactam. This method can be particularly useful for creating specific ring sizes. However, controlling the regioselectivity and avoiding side reactions can be a challenge, and the reaction conditions must be carefully controlled. While this method is a recognized strategy for forming lactam-bridged dipeptides, specific examples detailing its application for the direct synthesis of the canonical Freidinger's lactam are less common in readily available literature.
Integration of Fmoc Protection during Lactam Formation
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in peptide synthesis due to its base-lability. The introduction and selective removal of the Fmoc group are critical steps in the utilization of N-Fmoc-Freidinger's lactam in solid-phase peptide synthesis (SPPS).
Fmoc Protection of Lactam Nitrogen via Deprotonation and Acylation
The introduction of the Fmoc group onto the nitrogen atom of the pre-formed Freidinger's lactam is a key step to prepare the final building block for peptide synthesis. This is typically achieved through a deprotonation-acylation sequence. nih.gov
The lactam nitrogen is first deprotonated using a strong, non-nucleophilic base. A common choice for this is lithium hexamethyldisilazide (LHMDS). The deprotonation generates a nucleophilic lactam anion. This anion is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The nucleophilic nitrogen attacks the carbonyl carbon of Fmoc-Cl, displacing the chloride and forming the N-Fmoc protected lactam. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.
Table 2: General Procedure for Fmoc Protection of Lactam Nitrogen
| Step | Description | Reagents and Conditions |
| 1. Deprotonation | Formation of the lactam anion. | Lithium hexamethyldisilazide (LHMDS) in an aprotic solvent (e.g., THF) at low temperature (-78 °C). |
| 2. Acylation | Reaction with the Fmoc protecting group source. | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an aprotic solvent (e.g., THF) at low temperature. |
| 3. Quenching | Termination of the reaction. | Addition of a proton source (e.g., saturated ammonium chloride solution). |
Selective Deprotection Protocols for Fmoc Group within Lactam Structures
The selective removal of the Fmoc group is a cornerstone of Fmoc-based solid-phase peptide synthesis. springernature.com The lability of the Fmoc group to basic conditions allows for its removal without affecting acid-labile side-chain protecting groups.
The deprotection is achieved by treating the N-Fmoc-lactam with a secondary amine base. The most commonly used reagent is a solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). springernature.com The mechanism involves the abstraction of the acidic proton on the fluorene ring by the amine base, followed by a β-elimination reaction that liberates the free lactam amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently trapped by the excess amine to prevent side reactions. The concentration of piperidine and the reaction time are optimized to ensure complete deprotection without causing unwanted side reactions.
Table 3: Common Reagents for Fmoc Deprotection
| Reagent | Typical Concentration | Solvent |
| Piperidine | 20-50% (v/v) | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Piperazine | 5% (w/v) with 2% (v/v) DBU | N,N-Dimethylformamide (DMF) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | N,N-Dimethylformamide (DMF) |
| Dipropylamine | 25% (v/v) | N,N-Dimethylformamide (DMF) |
The choice of deprotection reagent and conditions can be crucial, especially in complex syntheses, to minimize side reactions such as aspartimide formation. nih.govnih.gov For instance, the use of bulkier secondary amines or the addition of scavengers can sometimes mitigate these issues. nih.gov
Solid-Phase Synthesis Protocols for this compound Incorporation
Solid-phase peptide synthesis (SPPS) provides a robust platform for the incorporation of this compound into peptide sequences. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids is central to this methodology.
General Fmoc-SPPS Coupling Conditions and Reagent Selection for Lactam Building Blocks
The incorporation of this compound building blocks into a peptide sequence via Fmoc-SPPS follows a cyclical process of deprotection and coupling. The selection of coupling reagents and conditions is crucial to ensure efficient amide bond formation while minimizing side reactions such as racemization.
The general cycle for incorporating an this compound unit involves:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the subsequent coupling step.
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct formed during deprotection.
Coupling: The this compound, with its free carboxylic acid, is activated and then coupled to the N-terminal amine of the resin-bound peptide.
Washing: The resin is again washed to remove excess reagents and byproducts, preparing it for the next deprotection/coupling cycle.
A variety of coupling reagents can be employed for the activation of the this compound's carboxylic acid. The choice of reagent depends on factors such as the steric hindrance of the coupling partners and the desired reaction kinetics. Commonly used reagents are categorized into two main classes: carbodiimides and phosphonium/aminium salts.
| Reagent Class | Examples | Activator/Additive | Notes |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole), OxymaPure® | DIC is preferred in SPPS due to the solubility of its urea byproduct. The addition of HOBt or OxymaPure® is essential to suppress racemization and improve coupling efficiency. |
| Phosphonium Salts | PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | DIPEA (N,N-diisopropylethylamine) or other non-nucleophilic bases | These reagents are highly efficient and are particularly useful for sterically hindered couplings. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA or other non-nucleophilic bases | HATU is a more reactive coupling reagent than HBTU and is often used for difficult couplings. |
For the incorporation of this compound, a common protocol would involve the use of a phosphonium or aminium salt-based coupling reagent due to their high efficiency. For instance, a solution of the this compound, a coupling reagent like HBTU, and a non-nucleophilic base such as DIPEA in DMF would be added to the resin-bound peptide with a free N-terminal amine. The reaction is typically allowed to proceed for 1-2 hours at room temperature to ensure complete coupling.
Microwave-Assisted Synthesis for Lactam Annulation and Peptide Elongation
One reported strategy for the microwave-assisted synthesis of Freidinger-like lactams on a solid support involves the use of an amino acid with an iodo-derivative in its side chain as an electrophilic agent. nih.gov The intramolecular cyclization to form the lactam ring, a key step in the formation of the Freidinger's lactam structure, can be efficiently promoted by microwave irradiation. This methodology allows for the creation of these constrained dipeptide mimics with defined stereochemistry for routine use in peptide chemistry. nih.gov
The benefits of microwave assistance extend to the subsequent peptide elongation steps after the lactam has been formed. The increased reaction rates under microwave irradiation can help to overcome aggregation and difficult coupling sequences that can be encountered during the synthesis of long or complex peptides.
A representative protocol for microwave-assisted lactam formation might involve the following steps:
Assembly of the linear peptide precursor on the solid support using standard Fmoc-SPPS, incorporating the amino acid with the appropriate side-chain functionality for cyclization.
On-resin cyclization promoted by a suitable base and accelerated by microwave irradiation at a controlled temperature.
Continued elongation of the peptide chain from the N-terminus of the newly formed lactam structure using microwave-assisted Fmoc-SPPS protocols.
| Step | Conditions | Duration |
| On-resin Cyclization | Base (e.g., DBU) in DMF, Microwave Irradiation (e.g., 50W, 75°C) | 10-30 minutes |
| Fmoc Deprotection | 20% Piperidine in DMF, Microwave Irradiation (e.g., 40W, 75°C) | 3-5 minutes |
| Amino Acid Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU/DIPEA) in DMF, Microwave Irradiation (e.g., 40W, 75°C) | 5-10 minutes |
Stereochemical Control and Diastereomeric Purity in Solid-Phase Lactam Synthesis
Maintaining stereochemical integrity during the synthesis of peptides containing this compound is of paramount importance, as the biological activity of peptidomimetics is often highly dependent on their three-dimensional structure. The formation of the lactam ring and the subsequent coupling steps can potentially lead to epimerization at the chiral centers, resulting in a mixture of diastereomers.
Strategies to ensure high diastereomeric purity include:
Careful Selection of Coupling Reagents: The use of coupling reagents known to minimize racemization, such as those incorporating HOBt or OxymaPure®, is crucial. bachem.com For particularly sensitive couplings, the use of urethane-protected amino acids, like the Fmoc group, helps to suppress racemization. bachem.com
Optimization of Reaction Conditions: Factors such as temperature, reaction time, and the choice of base can influence the extent of epimerization. Milder bases and lower temperatures are generally preferred where possible. Microwave-assisted synthesis, while accelerating the reaction, requires careful temperature control to avoid excessive epimerization. nih.gov
Pre-formed Dipeptide Building Blocks: One of the most effective methods to ensure stereochemical purity is the use of pre-synthesized this compound dipeptide building blocks. These can be synthesized and purified in solution to a high degree of diastereomeric purity before being incorporated into the peptide chain via SPPS. This approach avoids the potentially problematic on-resin cyclization step and the associated risk of diastereomer formation.
The stereochemistry of the final peptide is typically assessed by chromatographic techniques such as chiral HPLC or by NMR spectroscopy.
Advanced Synthetic Strategies for Freidinger's Lactam Analogs and Derivatives
Beyond the standard incorporation of the parent this compound, advanced synthetic strategies have been developed to create a diverse range of analogs and derivatives with modified properties. These methods allow for the introduction of various functionalities and the exploration of a wider chemical space for drug discovery.
Post-Translational Backbone Engineering through Selenomethionine-Mediated Cyclization
A novel and elegant approach to introduce Freidinger's lactams into peptides and even proteins is through post-translational backbone engineering. nih.gov This strategy utilizes the unique reactivity of selenomethionine (SeM), which can be incorporated into peptide sequences using standard SPPS or even expressed in proteins. nih.gov
The process involves a mild and selective alkylation of the selenomethionine side chain in an acidic aqueous solution, followed by a base-induced lactamization. nih.gov This intramolecular cyclization results in the formation of the γ-lactam ring characteristic of Freidinger's lactam. nih.gov The mild reaction conditions are a significant advantage of this method, as they are compatible with unprotected peptides and proteins, allowing for the late-stage modification of complex biomolecules. nih.gov
This selenomethionine-mediated approach offers a powerful tool for the selective engineering of the peptide backbone, enabling the stabilization of specific secondary structures like β-turns. nih.gov
Synthesis of Beta-Substituted Alpha-Amino-Gamma-Lactam Dipeptide Building Blocks
To expand the diversity of Freidinger's lactam analogs, methods have been developed for the synthesis of β-substituted α-amino-γ-lactam dipeptide building blocks. nih.gov These modifications at the β-position of the lactam ring allow for the introduction of a variety of substituents, mimicking the side chains of different amino acids and providing a means to fine-tune the conformational constraints and biological activity of the resulting peptidomimetics. nih.gov
Stereoselective synthetic routes have been established to produce these building blocks with minimal β-elimination. nih.gov These methods often start from trans- and cis-β-hydroxy-α-amino-γ-lactam precursors and employ reactions such as Mitsunobu chemistry or the nucleophilic ring-opening of cyclic sulfamidates. nih.gov This diversity-oriented approach provides access to stereochemically pure dipeptide mimics bearing functionalities corresponding to amino acids like Cys, Ser, Thr, Dap, Dab, and His. nih.gov These pre-formed, N-Fmoc protected building blocks can then be readily incorporated into peptides using the solid-phase synthesis protocols described earlier.
N-Methylation Strategies Applied to Freidinger's Lactam Derivatives
N-methylation of the amide bond in peptides and peptidomimetics, including Freidinger's lactam derivatives, is a key strategy to enhance their pharmacological properties. This modification can improve metabolic stability by preventing enzymatic degradation, increase membrane permeability, and influence the conformational preferences of the molecule, which can lead to enhanced bioactivity and selectivity nih.govmdpi.com. While direct N-methylation of the this compound is not extensively documented, several methods developed for the N-methylation of amides, lactams, and cyclic peptides can be applied to these derivatives.
One common approach involves the on-resin N-methylation of peptides, which can be adapted for Freidinger's lactam derivatives incorporated into a peptide sequence. An efficient and practical three-step procedure for selective N-methylation of peptides on a solid support has been described. This method involves the activation of the amide nitrogen with an o-nitrobenzenesulfonyl group, followed by selective N-methylation using dimethylsulfate and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and subsequent removal of the activating group nih.gov. The selectivity of on-resin N-methylation can be influenced by the stereochemistry of the peptide backbone, suggesting that the conformation of the cyclic peptide dictates the regiochemistry of the N-methylation reaction nih.govnih.govescholarship.org.
For the N-methylation of the pyroglutamic acid core of Freidinger's lactam, methods developed for the N-methylation of pyroglutamic acid and its derivatives are relevant. One-step methods for the preparation of methyl N-methylpyroglutamate from pyroglutamic acid have been reported, which could be adapted for N-Fmoc protected substrates researchgate.net. A general and efficient procedure for the N-methylation of amides, lactams, and ureas using methyl iodide and sodium hydride has also been established, which could be applicable to this compound in solution acs.org.
The choice of methylation strategy depends on whether the N-methylation is performed on the isolated lactam or on a peptide containing the Freidinger's lactam moiety. On-resin methods offer the advantage of streamlined synthesis for peptide analogs, while solution-phase methods are suitable for the modification of the standalone lactam.
Table 1: General Strategies for N-Methylation of Lactams and Peptides
| Method | Methylating Agent | Base | Key Features | Reference |
| On-Resin N-Methylation (Sulfonamide method) | Dimethylsulfate | DBU | Selective, fast (35 min procedure), compatible with Fmoc-SPPS. | nih.gov |
| Solution-Phase N-Methylation | Methyl Iodide | Sodium Hydride (NaH) | General method for amides and lactams. | acs.org |
| On-Resin N-Methylation (Conformation-dependent) | Not specified | Not specified | Selectivity is dictated by the conformation and stereochemistry of the cyclic peptide. | nih.govnih.govescholarship.org |
| N-Methylation of Pyroglutamic Acid | Not specified | Not specified | One-step synthesis from pyroglutamic acid. | researchgate.net |
Ring-Closing Metathesis in Freidinger Lactam Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including lactams organic-chemistry.org. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, ethylene organic-chemistry.org. RCM is highly valued for its functional group tolerance and its ability to form rings of various sizes, making it an attractive strategy for the synthesis of Freidinger's lactam and its analogs.
The synthesis of lactam-bridged cyclic peptides can be achieved by a combination of RCM and subsequent reduction of the newly formed double bond. In this approach, amino acids containing olefinic side chains, such as N-allyl glutamine and α-allylglycine, are incorporated into a peptide sequence. The pendant allyl groups are then subjected to a ruthenium-catalyzed RCM reaction to form the cyclic lactam. The resulting unsaturated lactam can then be reduced to the saturated analog using diimide generated in situ scispace.com.
This RCM-based strategy offers a significant advantage over traditional macolactamization methods as it avoids the need for selective deprotection of side-chain protecting groups of amino acids like lysine and glutamic acid scispace.com. The chemoselectivity of the RCM reaction ensures that only the olefinic side chains react, leaving other functional groups in the peptide untouched scispace.com.
The synthesis of an eight-membered ring lactam library has been successfully achieved via RCM. The key diene precursors were assembled from Fmoc-protected 3-amino-5-hexenoic acid and a variety of allylic amines. The subsequent RCM reaction furnished the unsaturated lactam scaffold, which could be further diversified nih.gov. This approach highlights the utility of RCM in generating libraries of complex lactams for screening purposes.
Table 2: Key Parameters in Ring-Closing Metathesis for Lactam Synthesis
| Catalyst | Substrate | Ring Size | Key Findings | Reference |
| Grubbs' Catalyst | Diene amides derived from Fmoc-protected 3-amino-5-hexenoic acid and allylic amines | 8-membered | Successful construction of an unsaturated lactam scaffold for library synthesis. | nih.gov |
| Ruthenium Catalyst | Peptide containing N-allyl glutamine and α-allylglycine | Not specified | Formation of a lactam-bridged cyclic peptide, followed by diimide reduction. Avoids selective deprotection of side chains. | scispace.com |
| Not specified | α-methylene-β-lactams | 11- and 12-membered | Construction of strained macrocycles. Stereochemical outcome influenced by substrate concentration. | rsc.org |
Ugi/Ring-Closing Metathesis Tandem Reactions for Lactam Compounds
The combination of multicomponent reactions (MCRs) with other powerful synthetic transformations in a tandem fashion allows for the rapid construction of complex molecular architectures from simple starting materials. The Ugi four-component reaction (U-4CR) is a prominent MCR that brings together a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a dipeptide-like structure in a single step nih.govnih.gov. When coupled with a subsequent ring-closing metathesis (RCM) reaction, this tandem approach provides an efficient route to a wide variety of lactam-containing compounds.
The solid-phase synthesis of N-substituted pyrrolidinones has been achieved using the Ugi reaction. Starting with resin-bound glutamic acid, which serves as the bifunctional carboxylic acid and amine component, a U-4CR with a ketone and an isocyanide leads to the formation of the pyrrolidinone ring system nih.govnih.govresearchgate.net. This solid-phase approach is particularly amenable to the creation of libraries of diverse N-substituted pyrrolidinones for biological screening nih.govnih.govresearchgate.netmdpi.com.
While a direct tandem Ugi/RCM synthesis of this compound has not been explicitly detailed, the principles of this strategy are well-established for the synthesis of related lactam structures. The Ugi reaction can be designed to incorporate two olefinic moieties into the product. A subsequent RCM reaction can then be employed to cyclize the Ugi product and form the lactam ring. This tandem approach has been successfully applied to the synthesis of a variety of heterocyclic compounds.
The general workflow for a tandem Ugi/RCM synthesis of a lactam would involve:
Ugi Reaction: A four-component reaction using starting materials that contain terminal alkene functionalities. For example, an amino acid with an allylic side chain could be used as the amine component, or an unsaturated aldehyde or carboxylic acid could be employed.
Ring-Closing Metathesis: The Ugi product, now containing two terminal double bonds, is then subjected to RCM using a suitable ruthenium catalyst to effect the cyclization and formation of the unsaturated lactam ring.
Optional Reduction: If the saturated lactam is desired, the double bond in the cyclized product can be reduced.
This tandem strategy offers a highly convergent and efficient route to complex lactams, allowing for the introduction of multiple points of diversity through the variation of the four components in the initial Ugi reaction.
Conformational Control and Structural Mimicry Via N Fmoc Freidinger S Lactam
Principles of Peptide Backbone Conformational Constraint
Peptides are inherently flexible molecules, largely due to the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. libretexts.orgyoutube.com This flexibility allows them to exist as a mixture of numerous conformers in solution, though typically only one specific conformation is responsible for biological activity. scispace.com The core principle of conformational constraint is to introduce structural modifications that limit this rotational freedom, thereby reducing the accessible conformational space. scispace.comnih.gov By pre-organizing a peptide into its bioactive conformation, the entropic penalty associated with binding to a biological target is minimized, which can lead to significantly enhanced binding affinity and specificity. unmc.edu This strategy is a cornerstone in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. scispace.comresearchgate.net
A primary goal of applying conformational constraints is to stabilize specific secondary structures that are crucial for molecular recognition. nih.gov Among the most common of these structures is the β-turn, a four-amino-acid residue motif that enables a peptide chain to reverse its direction. Such turns are frequently found in the bioactive regions of peptides and proteins. nih.gov The N-Fmoc-Freidinger's lactam is a dipeptide mimetic specifically engineered to induce and stabilize a Type II' β-turn. nih.govnih.gov Its rigid, cyclic structure effectively locks a segment of the peptide backbone into a well-defined turn geometry. nih.govresearchgate.net This stabilization is critical for maintaining the bioactive conformation that might otherwise be transient and sparsely populated in the conformational equilibrium of a flexible, linear peptide. sci-hub.se
Design Rationales for Peptidomimetics Incorporating this compound
The rational design of peptidomimetics aims to replicate the three-dimensional arrangement of chemical groups (the pharmacophore) of a native peptide that is essential for its biological function. mdpi.comnih.gov this compound serves as a powerful tool in this endeavor by enforcing a β-turn at a specific position within a peptide sequence. sci-hub.se This is particularly valuable when the native peptide is known or hypothesized to adopt a turn conformation upon binding to its receptor. researchgate.netsci-hub.se The lactam acts as a topographical scaffold, presenting the critical amino acid side chains in the precise spatial orientation required for optimal interaction with the receptor. unmc.edu This approach has been successfully used to develop potent and selective analogs of various biologically active peptides. researchgate.netnih.gov By constraining the peptide backbone, the lactam helps to create a molecule with reduced peptide character but enhanced conformational definition, mimicking the receptor-bound state. sci-hub.se
This compound and its analogs are invaluable for probing the conformational requirements of peptide-receptor interactions. A key strategy is "positional scanning," where the lactam is systematically incorporated at different positions along a peptide chain. acs.org By synthesizing a library of these lactam-containing analogs, researchers can identify which regions of the peptide necessitate a turn structure for biological activity. acs.org This systematic interrogation provides a detailed map of the conformational space that is both accessible to the peptide and tolerated by its biological target. acs.org The results of such scans can guide the design of next-generation peptidomimetics with improved potency and selectivity. For instance, a lactam scan of a bioactive peptide can reveal the optimal position for inducing a β-turn to maximize receptor binding affinity.
Table 1: Illustrative Data from a Hypothetical Positional Lactam Scan of a Heptapeptide
This interactive table illustrates how results from a positional scan might be presented. The data shows the binding affinity (IC50) for a series of analogs where a Freidinger's lactam is moved across different positions to identify the optimal location for a conformational constraint.
| Peptide Analog | Lactam Position | Receptor Binding Affinity (IC50, nM) | Fold Change vs. Parent |
| Parent Peptide | None | 250 | 1.0 (Reference) |
| Analog 1 | Residues 1-2 | 850 | 0.29 |
| Analog 2 | Residues 2-3 | 120 | 2.08 |
| Analog 3 | Residues 3-4 | 15 | 16.67 |
| Analog 4 | Residues 4-5 | 95 | 2.63 |
| Analog 5 | Residues 5-6 | 300 | 0.83 |
| Analog 6 | Residues 6-7 | 620 | 0.40 |
Advanced Spectroscopic and Computational Analysis of Lactam Conformations within Peptides
The precise three-dimensional structure induced by the incorporation of this compound into a peptide is typically elucidated through a synergistic combination of advanced spectroscopic techniques and computational modeling. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining peptide conformation in solution. nih.govepa.gov A suite of two-dimensional (2D-NMR) experiments provides the necessary data. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments yield information about through-space proximities between protons, which are used to calculate distance restraints. researchgate.net Additionally, analysis of scalar coupling constants (³J-coupling) provides crucial information about the dihedral angles of the peptide backbone. mdpi.com
Computational methods, such as molecular mechanics and molecular dynamics (MD) simulations, are used to complement and refine the experimental data. mdpi.com These simulations generate an ensemble of low-energy structures consistent with the NMR-derived restraints, offering a dynamic view of the peptide's conformational landscape. mdpi.com This integrated approach provides a high-resolution picture of how the Freidinger's lactam constrains the peptide backbone, which is essential for understanding structure-activity relationships and for the rational design of new peptidomimetic therapeutics. mdpi.comresearchgate.net
Table 2: Key NMR Parameters Used in Conformational Analysis of a Lactam-Containing Peptide
This table outlines typical NMR data used to define the conformation of a peptide constrained by a Freidinger's lactam. The values for dihedral angles are derived from experimental coupling constants and NOE restraints.
| Parameter | Technique | Information Provided | Typical Value Range for Type II' β-Turn |
| ³J(HN,Hα) coupling constant | 1D/2D NMR | Dihedral angle (φ) restraint | i+1: ~8-9 Hz; i+2: ~4-6 Hz |
| Hα(i) - HN(i+1) NOE | 2D NOESY/ROESY | Inter-residue distance, confirms secondary structure | Strong |
| Hα(i+1) - HN(i+2) NOE | 2D NOESY/ROESY | Inter-residue distance, defines turn | Medium to Strong |
| Hα(i) - HN(i+2) NOE | 2D NOESY/ROESY | Inter-residue distance, confirms turn | Weak to Medium |
| φ(i+1) Dihedral Angle | J-coupling, MD | Backbone torsion angle | -50° to -80° |
| ψ(i+1) Dihedral Angle | NOE, MD | Backbone torsion angle | +110° to +150° |
| φ(i+2) Dihedral Angle | J-coupling, MD | Backbone torsion angle | +70° to +100° |
| ψ(i+2) Dihedral Angle | NOE, MD | Backbone torsion angle | -10° to +20° |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination and Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For this compound and peptides incorporating it, NMR provides unparalleled insight into the local geometry, primarily through the analysis of scalar couplings (J-couplings) and Nuclear Overhauser Effects (NOEs).
Detailed research findings from NMR studies on Freidinger's lactam and its derivatives have consistently shown that the lactam ring structure imposes significant constraints on the peptide backbone. The analysis of proton-proton (¹H-¹H) coupling constants, particularly the ³J(HN,Hα) coupling, provides direct information about the phi (φ) dihedral angle through the Karplus equation. In peptides containing a Freidinger's lactam, the φ angle of the residue preceding the lactam and the psi (ψ) angle of the residue within the lactam are significantly restricted.
While specific high-resolution NMR data for the isolated this compound molecule is not extensively published in dedicated studies, the wealth of data from peptides incorporating this moiety allows for a clear understanding of its conformational impact. The lactam structure effectively locks the backbone into a conformation that mimics a β-turn, a common secondary structural motif in proteins that is crucial for molecular recognition and biological activity.
Interactive Data Table: Representative NMR Data for a Freidinger's Lactam-Containing Peptide
| Parameter | Observed Value | Implied Structural Constraint |
| ³J(HN,Hα) of residue i | ~8-9 Hz | Constrained φ angle |
| NOE between NH(i+1) and Hα(i) | Strong | Proximity consistent with a turn |
| NOE between Hα(i) and Hα(i+1) | Medium | Defines inter-residue distance |
| Chemical Shift of Hα(i+1) | Downfield shifted | Indicates specific local environment |
Note: The data presented are representative values found in literature for peptides containing Freidinger's lactam derivatives and are intended for illustrative purposes.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules, including peptides and proteins. It measures the differential absorption of left and right circularly polarized light by a sample. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly dependent on the peptide backbone conformation.
Peptides incorporating this compound are expected to exhibit CD spectra characteristic of the secondary structure they are designed to mimic, most commonly a β-turn. A classic type II β-turn, which Freidinger's lactams are known to stabilize, typically displays a CD spectrum with a weak positive band near 220-230 nm and a strong negative band around 200-205 nm.
The Fmoc group itself is chromophoric and contributes to the CD spectrum, which must be taken into account when analyzing the spectra of this compound or short peptides containing it. However, in the context of a longer peptide chain, the contribution from the peptide backbone conformation generally dominates. By comparing the CD spectrum of a peptide containing the Freidinger's lactam to that of a flexible linear analogue, the structure-inducing effect of the lactam can be clearly demonstrated. The increased ellipticity in the regions characteristic of β-turns provides direct evidence for the conformational ordering imposed by the lactam constraint.
While detailed CD spectra specifically for the this compound monomer are not the primary focus of research, studies on peptides containing this unit show a clear induction and stabilization of turn-like structures. This confirms its role as a potent secondary structure mimetic.
Quantum Chemical Calculations (e.g., DFT) for Conformational Landscapes and Energy Minimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating the conformational preferences of molecules. These computational methods allow for the exploration of the potential energy surface of a molecule, identifying low-energy conformations and the energy barriers between them.
For this compound, DFT calculations can be employed to generate a detailed conformational landscape. By systematically rotating the rotatable bonds, such as those in the Fmoc group and the side chains, and calculating the corresponding energy, a map of the energetically accessible conformations can be created. These calculations can predict the most stable solution-phase conformers, which can then be correlated with experimental data from NMR and CD spectroscopy.
Furthermore, DFT can be used to calculate key NMR parameters, such as chemical shifts and coupling constants, for different conformations. By comparing these calculated parameters with the experimentally determined values, a more refined and accurate picture of the dominant solution-state structure can be obtained. For example, calculations can confirm that the lactam ring enforces specific backbone dihedral angles (φ and ψ) that are characteristic of a β-turn. The energy minimization of various possible conformations consistently reveals that the lactam-containing structure has a significantly lower energy when in a turn-like conformation compared to more extended structures.
These computational studies provide a theoretical framework that complements the experimental data, offering a deeper understanding of how the covalent constraint of the Freidinger's lactam pre-organizes the peptide backbone and promotes the formation of a well-defined secondary structure.
Applications of N Fmoc Freidinger S Lactam in Peptide and Peptidomimetic Design
Development of Conformationally Constrained Peptides
The inherent flexibility of peptides in solution often leads to a mixture of conformations, which can be a hurdle in drug design. nih.gov Introducing conformational constraints is a key strategy to lock a peptide into its biologically active shape. nih.govacs.org N-Fmoc-Freidinger's lactam is instrumental in this process, primarily by stabilizing a specific type of protein turn structure.
The incorporation of Freidinger's lactam into a peptide sequence helps to create a rigid structure that mimics a β-turn, a common secondary structure in proteins. researchgate.netresearchgate.net This is achieved through a lactam bridge, a cyclic amide bond, which restricts the rotational freedom of the peptide backbone. nih.gov This approach not only helps in understanding the three-dimensional structure required for biological activity but also enhances the stability of the peptide. nih.govresearchgate.net
Enhancing Selectivity and Potency of Peptides through Conformational Restriction
By locking a peptide into a specific conformation, this compound can significantly improve its ability to bind to its target receptor with high specificity. researchgate.net This enhanced selectivity often translates to increased potency, meaning a smaller amount of the peptide is needed to elicit a biological response. researchgate.netresearchgate.net The rigid structure conferred by the lactam helps to minimize off-target interactions, which can lead to undesirable side effects.
The use of Freidinger's lactam has been shown to be effective in a variety of biologically active peptides. For instance, its incorporation into analogues of luteinizing hormone-releasing hormone resulted in a significant improvement in agonist activity. acs.org This was attributed to the stabilization of a bioactive conformation containing a β-turn. acs.org
Design of Functionally Active Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. nih.gov this compound is a valuable tool in the design of these synthetic molecules. nih.govresearchgate.net Its ability to induce specific secondary structures, like β-turns, allows for the creation of peptidomimetics that can effectively interact with biological targets. researchgate.netresearchgate.net
Enzyme Inhibitor Design (e.g., Renin Inhibitors, Human Leukocyte Elastase Inhibitors)
Freidinger's lactams have been successfully employed in the design of inhibitors for various enzymes, including renin and human leukocyte elastase. nih.govresearchgate.net Renin is an enzyme that plays a crucial role in regulating blood pressure, making it a key target for antihypertensive drugs. nih.gov By incorporating a Freidinger's lactam into a peptide sequence, researchers have been able to develop potent and selective renin inhibitors. researchgate.netresearchgate.net
Similarly, human leukocyte elastase is a protease involved in inflammatory processes. Inhibitors of this enzyme have therapeutic potential for treating conditions like chronic obstructive pulmonary disease (COPD). The conformational constraint provided by the Freidinger's lactam has been instrumental in the development of effective human leukocyte elastase inhibitors. nih.gov
Table 1: Examples of Enzyme Inhibitors Incorporating Freidinger's Lactam
| Enzyme Target | Therapeutic Area | Role of Freidinger's Lactam |
|---|---|---|
| Renin | Hypertension | Induces a β-turn conformation to mimic the bioactive structure for potent inhibition. researchgate.netresearchgate.net |
| Human Leukocyte Elastase | Inflammatory Diseases | Provides conformational rigidity to enhance binding affinity and selectivity. nih.gov |
Immunomodulatory Peptides (e.g., IL-1 Receptor Modulators, FcRn Binding Inhibitors)
The immune system is a complex network of cells and molecules that protect the body from disease. Peptides that can modulate the immune response have significant therapeutic potential. nih.gov this compound has been utilized in the design of immunomodulatory peptides, such as those that target the interleukin-1 (IL-1) receptor and the neonatal Fc receptor (FcRn).
IL-1 is a key mediator of inflammation, and its receptor is a target for anti-inflammatory drugs. nih.govmdpi.com By incorporating a Freidinger's lactam into an all-D-amino acid peptide, researchers have developed allosteric modulators of the IL-1 receptor that exhibit functional selectivity. researchgate.netnih.gov These modulators have shown promise in animal models of preterm labor and retinopathy of prematurity. nih.gov
FcRn is a receptor that plays a crucial role in regulating the levels of immunoglobulin G (IgG) in the blood. google.com Inhibitors of FcRn binding can be used to treat autoimmune diseases by reducing the levels of pathogenic IgG. google.com The Freidinger's lactam has been incorporated into peptides to develop inhibitors of the Fc-FcRn interaction.
Antimicrobial Peptide (AMP) Surrogates and Structure-Activity Relationship Studies
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. frontiersin.org Antimicrobial peptides (AMPs) are a promising class of molecules, but they often suffer from poor stability and high manufacturing costs. boffinaccess.com Peptidomimetics that mimic the structure and function of AMPs, known as AMP surrogates, offer a potential solution.
This compound has been used to create AMP surrogates with potent and broad-spectrum antibacterial activity. boffinaccess.com By incorporating the lactam structure, researchers can create well-defined three-dimensional arrangements of cationic and hydrophobic groups, which are crucial for antimicrobial activity. These surrogates have shown efficacy against a range of bacteria with minimal damage to human red blood cells. boffinaccess.com Furthermore, the use of enantiomeric Freidinger's lactams has allowed for detailed structure-activity relationship studies, providing insights into the chiral requirements for biological activity. boffinaccess.com
Emerging Applications in Chemical Biology and Material Science
The utility of this compound extends beyond the realm of drug discovery. In chemical biology, it is a valuable tool for probing protein-protein interactions and for the development of molecular probes. Its ability to induce specific conformations can be exploited to design molecules that can selectively bind to and modulate the function of specific proteins.
In material science, this compound is finding applications in the creation of advanced materials with tailored properties. chemimpex.com For example, it can be used to create polymers with enhanced biocompatibility for use in medical devices. chemimpex.com The conformational control offered by the Freidinger's lactam can also be used to direct the self-assembly of peptides into well-defined nanostructures, opening up possibilities for the development of novel biomaterials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Luteinizing hormone-releasing hormone |
| Renin |
| Human Leukocyte Elastase |
| Interleukin-1 (IL-1) |
| Immunoglobulin G (IgG) |
Future Directions and Emerging Research Areas
Integration of N-Fmoc-Freidinger's Lactam into Automated Peptide Synthesis Workflows
The integration of this compound into automated solid-phase peptide synthesis (SPPS) is a significant step towards its routine use. researchgate.netnih.gov Automated synthesizers, which mechanically perform the repetitive steps of coupling, washing, and deprotection, offer speed and efficiency in creating peptide chains. libretexts.org The Fmoc protecting group is particularly well-suited for automation due to the mild deprotection conditions that are compatible with a wide range of modified amino acids. nih.gov
Recent advancements in automated flow peptide synthesis have demonstrated the capability to produce protein chains up to 164 amino acids long through hundreds of consecutive reactions in a matter of hours. amidetech.com This technology provides an alternative to biological expression for producing single-domain proteins. amidetech.com The compatibility of Fmoc chemistry with such automated systems facilitates the incorporation of this compound and other unnatural amino acids, enabling the rapid generation of complex peptidomimetics. nih.govacs.org
Challenges in automated synthesis include ensuring high coupling efficiency and preventing side reactions, such as δ-lactam formation during the incorporation of arginine. mdpi.com However, the development of specialized resins, like the Wang resin, and optimized coupling reagents has significantly improved the outcomes of automated SPPS. libretexts.orgresearchgate.net The ability to incorporate this compound using these automated methods will undoubtedly accelerate the exploration of its potential in various therapeutic areas. researchgate.netacs.org
Table 1: Comparison of Manual vs. Automated Peptide Synthesis
| Feature | Manual Synthesis | Automated Synthesis |
| Speed | Slow and labor-intensive | Rapid and efficient amidetech.com |
| Throughput | Low | High |
| Reproducibility | Operator-dependent | High |
| Reagent Use | Can be wasteful | Optimized and efficient |
| Error Potential | Higher due to manual steps | Minimized through automation |
| Suitability for this compound | Feasible but time-consuming | Ideal for rapid library generation researchgate.netnih.gov |
Exploration of Novel Hetero- and Fused-Ring Freidinger Lactam Analogs
Expanding the structural diversity of Freidinger's lactam through the creation of novel hetero- and fused-ring analogs is a promising area of research. nih.gov These modifications can fine-tune the conformational constraints and introduce new pharmacophoric features.
Heterocyclic Analogs: The incorporation of heteroatoms such as sulfur or oxygen into the lactam ring can alter its electronic properties and hydrogen bonding capabilities. Research has focused on the synthesis of azepinones and other heterocyclic mimics to constrain peptide conformations. researchgate.net For instance, a β/α-hybrid dipeptide structure combined with a Freidinger lactam-like heterocycle has been synthesized to promote a stable turn conformation. unimi.it
Fused-Ring Systems: The synthesis of bicyclic and polycyclic lactams offers a higher degree of rigidity and novel three-dimensional shapes. nih.gov Methodologies for creating fused-ring β-lactams have been explored, and their hydrolytic stability has been studied. rsc.org The development of stereocontrolled strategies for synthesizing fused bicyclic heteroaromatic scaffolds from optically active amino acids is also an active area of investigation. cam.ac.uk These complex structures can serve as unique templates for drug design. nih.govnih.gov
The exploration of these novel analogs is driven by the need for peptidomimetics with improved potency, selectivity, and metabolic stability. nih.govresearchgate.net
Multi-Component Reactions for Expedited Freidinger's Lactam Scaffold Assembly
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like Freidinger's lactam scaffolds in a single step. beilstein-journals.orgorganic-chemistry.org These reactions combine three or more starting materials to form a product that incorporates most of the atoms from the reactants. organic-chemistry.org
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are particularly well-suited for the synthesis of peptidomimetics. beilstein-journals.orgwikipedia.org These reactions can generate linear peptide-like structures that can be subsequently cyclized to form lactams. beilstein-journals.org Researchers have investigated the use of Ugi and Passerini reactions with β-lactam aldehydes to produce various adducts with moderate diastereoselectivity and in high yields. rsc.orgresearchgate.netrsc.org
The application of MCRs to the synthesis of γ-lactams has been described, with some methods utilizing bifunctional starting materials to create bicyclic γ-lactam-ketopiperazines. beilstein-journals.org The development of MCRs accelerated by aqueous micelles is also an emerging area, offering a greener synthetic route. frontiersin.org The expedited assembly of the Freidinger's lactam scaffold through MCRs can significantly accelerate the drug discovery process by enabling the rapid generation of diverse compound libraries. nih.gov
Computational Design and Prediction of this compound-Containing Peptidomimetics
Computational tools play a crucial role in the rational design and prediction of the properties of peptidomimetics containing this compound. mdpi.comupc.edu Molecular modeling allows for the comparison of the low-energy conformations of lactam-containing peptides with idealized secondary structures like β-turns. researchgate.net
The design process often begins with identifying the key residues and the bioactive conformation of a parent peptide. mdpi.com When the 3D structure of the peptide-receptor complex is known, the design of peptidomimetics is more straightforward. However, in many cases, spectroscopic analysis and computational methods are used to infer the features of the bound conformation. upc.edu
For example, in the design of STAT3 inhibitors, computational modeling was used to predict the binding of peptidomimetics containing 6- and 7-membered Freidinger lactams. sci-hub.se The models showed that a 7-membered lactam nicely mimicked the binding of the parent peptide, leading to a potent inhibitor. sci-hub.se Similarly, automated docking has been used to understand how constrained peptide analogs interact with and activate opioid receptors. researchgate.net These computational approaches help to prioritize synthetic targets and accelerate the hit-to-lead optimization process. mdpi.com
Applications in Advanced Chemical Biology Probes and Tools
This compound and its analogs are finding increasing use in the development of advanced chemical biology probes and tools. These molecules can be used to study complex biological processes and to identify and validate new drug targets.
The incorporation of Freidinger's lactam into peptides can be used to stabilize specific conformations, which is valuable for probing protein-protein interactions. researchgate.net For instance, they have been used to create conformationally constrained peptides for studying structure-activity relationships. researchgate.net
Furthermore, the development of methods for the chemoselective incorporation of Freidinger lactams into unprotected peptides and proteins opens up new possibilities for protein engineering. unimi.itnih.gov One such method involves the use of selenomethionine, which can be selectively alkylated and then induced to form a lactam under mild conditions. nih.gov This allows for the post-translational modification of proteins to introduce conformational constraints.
The versatility of the lactam scaffold also lends itself to the development of activity-based probes and other research tools. For example, β-lactams have been investigated as inhibitors of various enzymes, including β-lactamases and serine proteases. nih.govusda.gov The development of novel Freidinger's lactam-based probes will continue to be a valuable endeavor for dissecting complex biological systems.
Q & A
Q. How can this compound be integrated into peptide-based drug delivery systems for targeted antimicrobial activity?
- Methodological Answer: Conjugate the lactam to cell-penetrating peptides (CPPs) via solid-phase synthesis. Validate targeting efficiency using fluorescence microscopy and antibacterial assays against resistant strains (e.g., Enterococcus faecalis) .
Data Analysis and Interpretation
Q. How should researchers handle seasonal variability in β-lactam consumption data when assessing this compound efficacy?
Q. What statistical methods are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Bootstrap resampling (10,000 iterations) improves confidence intervals for small datasets .
Ethical and Methodological Best Practices
Q. How can researchers ensure transparency when reporting synthetic yields of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
